molecular formula C20H36O2 B089195 (1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol CAS No. 11056-03-4

(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol

Cat. No. B089195
CAS RN: 11056-03-4
M. Wt: 308.5 g/mol
InChI Key: LEOHDQKUMQKLMP-HHQLMWAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol is a natural product that belongs to the class of sesquiterpenes. It is commonly known as patchoulol and is found in various plant species, including Pogostemon cablin, which is commonly known as patchouli. Patchoulol has been widely studied for its various biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.

Scientific Research Applications

Chemical Synthesis and Characterization

(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol is a compound of interest in various chemical syntheses and characterizations. One study involved the isolation and characterization of neoclerodane diterpenes from the twigs of Amoora stellato-squamosa, which included similar complex organic compounds (Yang et al., 2004). Another research focused on the Ir-catalyzed allylic amination/ring-closing metathesis as a route to synthesize cyclic beta-amino alcohol derivatives, showcasing the utility of such compounds in enantioselective synthesis (Lee et al., 2007).

Organic Compound Synthesis

The synthesis of complex organic molecules, like dl-Shikonin, involves processes such as Vanadium(II)-assisted cross-coupling and electrooxidation, which are critical in the formation of specific molecular structures similar to (1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol (Torii et al., 1995). Additionally, the investigation of conformational dynamics of ion-pair intermediates in syn-elimination of similar compounds offers insights into their chemical behavior and potential applications (Coxon et al., 1984).

properties

CAS RN

11056-03-4

Product Name

(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

(1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

InChI

InChI=1S/C20H36O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17-,19+,20-/m1/s1

InChI Key

LEOHDQKUMQKLMP-HHQLMWAKSA-N

Isomeric SMILES

C/C(=C\CO)/CC[C@@H]1[C@]2(CCCC([C@H]2CC[C@@]1(C)O)(C)C)C

SMILES

CC(=CCO)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C

Canonical SMILES

CC(=CCO)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol
Reactant of Route 2
(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol
Reactant of Route 3
Reactant of Route 3
(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol
Reactant of Route 4
(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol
Reactant of Route 5
(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol
Reactant of Route 6
(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol

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